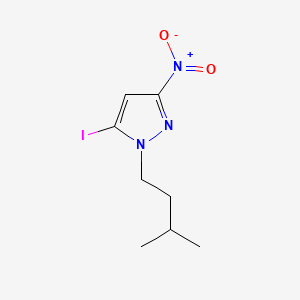
5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol ist eine chemische Verbindung mit der Summenformel C8H13IN2O2. Es ist ein Derivat des Pyrazols, einer fünfbindigen heterozyklischen Verbindung, die zwei Stickstoffatome enthält. Das Vorhandensein von Iod- und Nitrogruppen in seiner Struktur macht es zu einer Verbindung von Interesse in verschiedenen chemischen und biologischen Forschungsbereichen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol beinhaltet typischerweise die Iodierung eines Pyrazol-Precursors, gefolgt von der Einführung der Nitrogruppe. Eine gängige Methode beinhaltet die Reaktion von 1-(3-Methylbutyl)-3-nitro-1H-pyrazol mit Iod in Gegenwart eines geeigneten Oxidationsmittels. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Acetonitril oder Dichlormethan unter Rückflussbedingungen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Die Wahl der Reagenzien und Lösungsmittel sowie die Optimierung der Reaktionsbedingungen sind für die großtechnische Synthese von entscheidender Bedeutung.
Chemische Reaktionsanalyse
Reaktionstypen
5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Iodatom kann durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Reduktionsreaktionen: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.
Oxidationsreaktionen: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methylbutyl-Seitenkette, eingehen, was zur Bildung von Carbonsäuren oder Aldehyden führt.
Häufige Reagenzien und Bedingungen
Substitution: Nukleophile wie Natriumazid oder Kaliumthiocyanat in polaren Lösungsmitteln.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) oder Platinoxid (PtO2) mit Wasserstoffgas.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Hauptprodukte
Substitution: Bildung von Derivaten mit verschiedenen funktionellen Gruppen, die das Iodatom ersetzen.
Reduktion: Bildung von 5-Amino-1-(3-Methylbutyl)-3-nitro-1H-pyrazol.
Oxidation: Bildung von Carbonsäuren oder Aldehyden durch Oxidation der Seitenkette.
Wissenschaftliche Forschungsanwendungen
5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Leitstruktur für die Entwicklung neuer Therapeutika.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Nitrogruppe kann durch Bioreduktion zu reaktiven Zwischenprodukten führen, die mit zellulären Komponenten interagieren können und zu verschiedenen biologischen Wirkungen führen. Das Iodatom kann auch an Halogenbindungen beteiligt sein, was die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflusst.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the nitro group. One common method includes the reaction of 1-(3-methylbutyl)-3-nitro-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylbutyl side chain, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Reduction: Formation of 5-amino-1-(3-methylbutyl)-3-nitro-1H-pyrazole.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the side chain.
Wissenschaftliche Forschungsanwendungen
5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Iod-1-(3-Methylbutyl)-1H-pyrazol
- 5-Nitro-1-(3-Methylbutyl)-1H-pyrazol
- 5-Iod-1-(3-Methylbutyl)-3-amino-1H-pyrazol
Einzigartigkeit
5-Iod-1-(3-Methylbutyl)-3-nitro-1H-pyrazol ist aufgrund des Vorhandenseins sowohl von Iod- als auch von Nitrogruppen einzigartig, die ihm eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C8H12IN3O2 |
|---|---|
Molekulargewicht |
309.10 g/mol |
IUPAC-Name |
5-iodo-1-(3-methylbutyl)-3-nitropyrazole |
InChI |
InChI=1S/C8H12IN3O2/c1-6(2)3-4-11-7(9)5-8(10-11)12(13)14/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MZZIYUJOYUXJBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C(=CC(=N1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



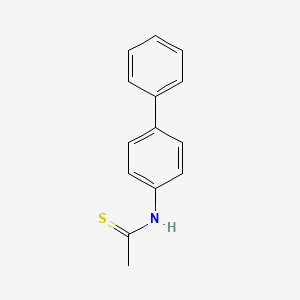


![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)

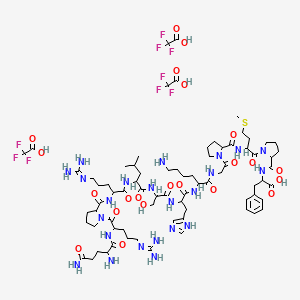
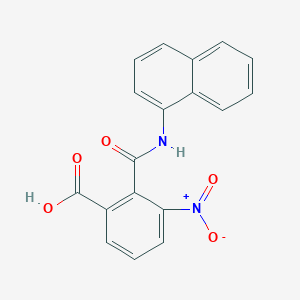
![1-(1H-indol-3-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B12466445.png)


![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)
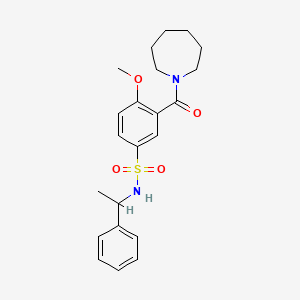
![N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12466473.png)
